molecular formula C17H18N2 B2362707 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine CAS No. 380563-53-1

2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine

Cat. No.: B2362707
CAS No.: 380563-53-1
M. Wt: 250.345
InChI Key: VQLAVEDFUZANND-UHFFFAOYSA-N
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Description

2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an isoindoline core structure, which is a bicyclic system containing a nitrogen atom The compound also features a phenyl group substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor. For instance, the reaction of 4-(propan-2-yl)benzaldehyde with an amine, followed by cyclization, can yield the desired isoindoline derivative. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(propan-2-yl)phenyl]-1H-isoindole
  • 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-pyrrole
  • 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-indole

Uniqueness

2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-1-imine is unique due to its specific isoindoline core structure and the presence of a propan-2-yl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)-3H-isoindol-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c1-12(2)13-7-9-15(10-8-13)19-11-14-5-3-4-6-16(14)17(19)18/h3-10,12,18H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLAVEDFUZANND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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